molecular formula C9H9N3 B1296093 4-(1H-imidazol-1-yl)aniline CAS No. 2221-00-3

4-(1H-imidazol-1-yl)aniline

Cat. No.: B1296093
CAS No.: 2221-00-3
M. Wt: 159.19 g/mol
InChI Key: LVOASPZGXNAHJI-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-yl)aniline, also known as 1-(4-Aminophenyl)-1H-imidazole, is an organic compound with the molecular formula C9H9N3. It is a derivative of aniline and imidazole, combining the aromatic amine group of aniline with the heterocyclic imidazole ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry .

Biochemical Analysis

Biochemical Properties

4-(1H-imidazol-1-yl)aniline plays a crucial role in biochemical reactions, particularly in mixed-mode chromatography. It has been immobilized on Sepharose CL-6B to create a new ligand for this type of chromatography . This compound interacts with various biomolecules, including immunoglobulin G (IgG) and bovine serum albumin (BSA), through adsorption equilibria at different pH values and salt concentrations . These interactions highlight the compound’s potential in protein purification and separation processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the stability and activity of certain proteins within cells, thereby altering cellular responses and functions . These effects are critical for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular activity. The compound’s imidazole ring is particularly important for these interactions, as it can form hydrogen bonds and coordinate with metal ions, thereby influencing the activity of target enzymes and proteins . This detailed understanding of the molecular mechanism is essential for developing targeted therapies and biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Understanding these temporal effects is vital for optimizing experimental conditions and ensuring consistent results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s imidazole ring allows it to participate in redox reactions and coordinate with metal ions, influencing the activity of key metabolic enzymes . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is critical for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-1-yl)aniline typically involves the reaction of 4-nitroaniline with imidazole under specific conditions. One common method includes the reduction of 4-nitroaniline to 4-aminophenyl, followed by its reaction with imidazole in the presence of a suitable catalyst. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide (DMF) .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Imidazol-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(1H-Imidazol-1-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Comparison with Similar Compounds

  • 4-(1H-Imidazol-1-yl)phenol
  • 4-(1H-Imidazol-1-yl)benzaldehyde
  • 1-(4-Aminophenyl)-1H-imidazole

Comparison: 4-(1H-Imidazol-1-yl)aniline is unique due to its combination of aniline and imidazole functionalities, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for modifications and applications in various fields .

Properties

IUPAC Name

4-imidazol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOASPZGXNAHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00313142
Record name 4-(1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00313142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2221-00-3
Record name 4-(1H-Imidazol-1-yl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2221-00-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-Imidazol-1-yl)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002221003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2221-00-3
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Record name 4-(1H-imidazol-1-yl)aniline
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URL https://comptox.epa.gov/dashboard/DTXSID00313142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(4-nitrophenyl)-1H-imidazole (4.4 g; 23.5 mmoles) is put in solution in anhydrous methanol (140 ml) and palladium on carbon (0.44 g) is added to the medium. The reaction medium is placed under hydrogen for 4 hours. The catalyst is filtered off and the solvent is evapored to dryness. The expected product is obtained in a virtually pure state with a yield of 89% (3.3 g).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step Two
Quantity
0.44 g
Type
catalyst
Reaction Step Three
Yield
89%

Synthesis routes and methods II

Procedure details

A solution of 4-(1H-imidazol-1-yl)-nitrobenzene (20 g; ~0.11 mol) in a mixture of 500 ml ethyl acetate and 500 ml ethanol was hydrogenated in a Parr hydrogenation apparatus at 28.12 kPa (40 psi) and 25° C. by using 0.5 g 5% Pd-C as a catalyst. The reaction mixture was filtered and evaporated in vacuo to give the title compound (14 g) as crystals. M.p. 142°-144° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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